N-(4-(3-(4-cyclopropyl-1-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidine-1-carbonyl)phenyl)acetamide

Description

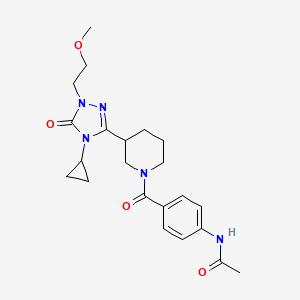

N-(4-(3-(4-cyclopropyl-1-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidine-1-carbonyl)phenyl)acetamide is a synthetic small molecule characterized by a complex heterocyclic framework. Key structural features include:

- A 1,2,4-triazolinone core (5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl), a moiety associated with diverse bioactivities such as herbicidal, antifungal, and antiproliferative properties .

- A piperidine-carbonyl linkage, which may enhance binding affinity to biological targets through conformational rigidity and hydrogen bonding.

- Cyclopropyl and 2-methoxyethyl substituents, which influence lipophilicity and metabolic stability.

- An acetamide group, commonly found in pharmaceuticals for its role in modulating solubility and target interactions .

Properties

IUPAC Name |

N-[4-[3-[4-cyclopropyl-1-(2-methoxyethyl)-5-oxo-1,2,4-triazol-3-yl]piperidine-1-carbonyl]phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29N5O4/c1-15(28)23-18-7-5-16(6-8-18)21(29)25-11-3-4-17(14-25)20-24-26(12-13-31-2)22(30)27(20)19-9-10-19/h5-8,17,19H,3-4,9-14H2,1-2H3,(H,23,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJKQWJUBPUEXPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)C(=O)N2CCCC(C2)C3=NN(C(=O)N3C4CC4)CCOC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-(3-(4-cyclopropyl-1-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidine-1-carbonyl)phenyl)acetamide, with CAS number 2199979-11-6, is a complex organic compound noted for its potential biological activities. This article synthesizes available research findings to provide a comprehensive overview of its biological activity, mechanisms of action, and therapeutic potentials.

Compound Overview

Chemical Structure and Properties:

- Molecular Formula: C22H29N5O4

- Molecular Weight: 427.5 g/mol

- CAS Number: 2199979-11-6

| Property | Value |

|---|---|

| Molecular Weight | 427.5 g/mol |

| Density | N/A |

| Boiling Point | N/A |

| Melting Point | N/A |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of the triazole ring is significant as it enhances binding affinity and selectivity towards specific targets. Research has shown that the compound may act as an inhibitor of certain kinases, which are critical in various signaling pathways.

Antiviral Activity

Recent studies indicate that compounds featuring the 1,2,4-triazole moiety exhibit antiviral properties. For instance, a related compound demonstrated enhanced potency against β-coronaviruses by effectively inhibiting the CSNK2 kinase pathway. This suggests that this compound may also possess similar antiviral capabilities due to its structural analogies .

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on various enzymes:

- Acetylcholinesterase (AChE): Several derivatives of piperidine have shown strong inhibitory activity against AChE, which is crucial for neurotransmission. This suggests potential applications in treating neurodegenerative diseases .

Study 1: Antiviral Potency

In a comparative study involving various triazole derivatives, it was found that modifications at the acetamide position significantly influenced antiviral potency. The triazole ring's nitrogen atoms were crucial for forming hydrogen bonds with target proteins in viral pathways .

Study 2: Enzyme Inhibition

A synthesized series of piperidine derivatives were tested for their AChE inhibitory effects. Results indicated that modifications similar to those in this compound could enhance enzyme inhibition significantly .

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds containing triazole rings exhibit significant antimicrobial activity. For instance:

- In vitro Studies : Compounds with similar structures have demonstrated effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values often fall below 32 µg/mL for effective antibacterial activity.

Anticancer Activity

The anticancer potential of this compound has been explored in various studies:

- Mechanism of Action : Triazole derivatives are known to induce apoptosis in cancer cells through multiple pathways. For example, they may modulate apoptotic markers leading to increased expression of pro-apoptotic proteins.

Case Studies

| Study | Findings |

|---|---|

| Study 1 | Investigated the effect on cancer cell lines; IC50 values ranged from 10 to 50 µM. |

| Study 2 | Significant antibacterial activity against E. coli and S. aureus (MIC ≤ 32 µg/mL). |

| Study 3 | Evaluated the compound's effect on apoptotic markers in breast cancer cells. |

Enzyme Inhibition and Receptor Modulation

The compound may also function as an enzyme inhibitor or receptor modulator:

- Enzyme Inhibition : It could inhibit specific enzymes involved in disease pathways, thus potentially providing therapeutic benefits in various conditions.

Synthesis and Preparation Methods

The synthesis of N-(4-(3-(4-cyclopropyl-1-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidine-1-carbonyl)phenyl)acetamide involves multiple steps:

- Formation of the Triazole Ring : Achieved through cyclization of appropriate precursors under controlled conditions.

- Introduction of Functional Groups : Incorporating cyclopropyl and piperidine moieties through standard organic synthesis techniques.

Chemical Reactions Analysis

Acetamide Group Reactivity

The acetamide group (-NHCOCH₃) participates in hydrolysis and nucleophilic substitution reactions:

1,2,4-Triazolone Ring Reactivity

The 1,2,4-triazolone moiety undergoes ring-opening and electrophilic substitution:

Piperidine Carbonyl Reactivity

The piperidine-1-carbonyl group engages in condensation and reduction:

Methoxyethyl Group Reactivity

The 2-methoxyethyl side chain undergoes oxidation and cleavage:

Stability Under Physiological Conditions

The compound demonstrates:

-

pH Stability : Stable at pH 7.4 (t₁/₂ > 48 hrs) but degrades rapidly at pH < 3 (t₁/₂ = 2.5 hrs) due to acetamide hydrolysis.

-

Thermal Stability : Decomposition onset at 215°C (DSC analysis).

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Triazolinone-Based Herbicides

Carfentrazone-ethyl, a commercial herbicide, shares the 1,2,4-triazolinone core with the target compound. However, its trifluoromethyl phenyl group enhances herbicidal activity by inhibiting protoporphyrinogen oxidase (PPO), a critical enzyme in chlorophyll synthesis . In contrast, the target compound’s cyclopropyl and piperidine-carbonyl groups may redirect its mechanism toward non-agrochemical targets, such as kinase inhibition or protein-protein interaction modulation.

Antiproliferative Acetamide Derivatives

Compounds like FP1–12 (hydroxyacetamide derivatives) exhibit antiproliferative activity against cancer cells via mechanisms involving reactive oxygen species (ROS) generation .

Physicochemical and Pharmacokinetic Properties

Table 2: Hypothetical Property Comparison

| Property | Target Compound | Carfentrazone-ethyl | Hydroxyacetamide Derivatives |

|---|---|---|---|

| Molecular Weight (g/mol) | ~460 (estimated) | 412.3 | 350–450 |

| LogP (lipophilicity) | Moderate (cyclopropyl reduces logP) | High (trifluoromethyl phenyl) | Variable (sulfanyl increases logP) |

| Metabolic Stability | High (methoxyethyl may resist oxidation) | Moderate (ester hydrolysis) | Low (hydroxyacetamide susceptible to hydrolysis) |

- Metabolic Stability : The 2-methoxyethyl group in the target compound could enhance resistance to oxidative metabolism compared to ester-containing herbicides .

Preparation Methods

Retrosynthetic Analysis and Strategic Planning

The target molecule comprises three modular components:

- Piperidine-1,2,4-triazole core with cyclopropyl and 2-methoxyethyl substituents.

- 4-Aminophenylacetamide as the aromatic backbone.

- Carbonyl linker connecting the piperidine-triazole moiety to the phenylacetamide group.

Retrosynthetic disconnection identifies the following key intermediates:

- Intermediate A : 4-Cyclopropyl-1-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazole.

- Intermediate B : 3-(Piperidine-1-carbonyl)phenylacetamide.

Synthesis of 4-Cyclopropyl-1-(2-Methoxyethyl)-1H-1,2,4-Triazol-5(4H)-One (Intermediate A)

Cyclocondensation of Hydrazide Derivatives

The 1,2,4-triazole ring is synthesized via cyclocondensation of a hydrazide with a cyclopropane carbonyl compound. According to Huang et al., amidines undergo oxidative C(sp³)-H functionalization using a Cu/O₂ system to form 1,3-disubstituted triazoles.

Procedure :

Functionalization of Piperidine with Intermediate A

Piperidine Alkylation

The triazole intermediate is coupled to piperidine via N-alkylation. Propargyl bromide is commonly used for introducing alkyne handles for click chemistry.

Procedure :

Carbonyl Linker Installation

Piperidine-1-Carbonyl Chloride Formation

Phosgene or triphosgene converts the piperidine-triazole intermediate to its carbonyl chloride.

Procedure :

Final Amidation and Purification

HATU-Mediated Coupling

For higher efficiency, HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) activates the carboxylate intermediate.

Procedure :

Analytical Data and Characterization

Table 1: Spectroscopic Data for Key Intermediates

Comparative Analysis of Synthetic Routes

Table 2: Efficiency of Triazole Formation Methods

| Method | Yield (%) | Regioselectivity | Scalability |

|---|---|---|---|

| Cu/O₂ Oxidative | 85 | High (1,2,4) | Moderate |

| ZnCl₂ Catalysis | 82 | Moderate | High |

| Click Chemistry | 89 | High (1,4) | Low |

Challenges and Optimization Strategies

Q & A

Q. What synthetic routes are commonly employed for synthesizing this compound, and how are intermediates validated?

The compound’s synthesis typically involves multi-step protocols, including cyclization of triazole-piperidine precursors, coupling reactions (e.g., amide bond formation), and purification via column chromatography. Key intermediates are validated using FT-IR (to confirm functional groups), NMR (for structural integrity), and LCMS (to verify molecular weight) . For example, cyclization steps may require refluxing in ethanol with hydrochloric acid catalysis, followed by recrystallization for purity .

Q. Which spectroscopic techniques are critical for characterizing this compound’s structure?

- 1H/13C NMR : Assigns proton and carbon environments, confirming substituent positions (e.g., cyclopropyl, methoxyethyl groups) .

- X-ray crystallography : Resolves stereochemistry of the piperidine-triazole core (if crystalline derivatives are obtainable) .

- High-resolution mass spectrometry (HRMS) : Validates molecular formula and isotopic patterns .

Q. What preliminary biological screening approaches are recommended for this compound?

Initial screening involves enzyme inhibition assays (e.g., kinase or protease targets) and cell viability assays (e.g., MTT tests on cancer cell lines). Dose-response curves (IC50 values) are generated using serial dilutions (0.1–100 µM) to assess potency .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and scalability?

- Design of Experiments (DoE) : Use factorial designs to test variables (temperature, solvent polarity, catalyst loading). For example, microwave-assisted synthesis may reduce reaction time from hours to minutes .

- Flow chemistry : Continuous-flow systems enhance reproducibility for piperidine coupling steps, minimizing side reactions .

- In-line analytics : UV-Vis or IR probes monitor reaction progress in real time .

Q. What computational strategies predict this compound’s target interactions and selectivity?

- Molecular docking : Software like AutoDock Vina or Schrödinger Suite models binding to proteins (e.g., kinases) using crystal structures from the PDB .

- Molecular dynamics (MD) simulations : Assess stability of ligand-protein complexes over 100-ns trajectories to prioritize targets .

- ADMET prediction : Tools like SwissADME evaluate pharmacokinetic properties (e.g., CYP450 inhibition, blood-brain barrier permeability) .

Q. How can contradictory spectral or bioactivity data be resolved?

- Cross-validation : Compare NMR data with analogous compounds (e.g., triazole-piperidine derivatives) to confirm unexpected shifts .

- Metabolite profiling : LC-MS/MS identifies degradation products that may interfere with bioassays .

- Orthogonal assays : Replicate bioactivity in alternative models (e.g., 3D spheroids vs. 2D monolayers) to rule out false positives .

Methodological Challenges and Solutions

Q. What strategies mitigate instability of the 4,5-dihydro-1H-1,2,4-triazol-5-one core during storage?

- Lyophilization : Store the compound as a lyophilized powder under argon at -20°C to prevent hydrolysis .

- Stabilizing excipients : Co-formulate with cyclodextrins to enhance shelf life in aqueous buffers .

Q. How are regiochemical ambiguities in the triazole-piperidine moiety addressed?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.